
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chemical compound with a unique structure that includes two amine groups and a highly branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine groups and the branched carbon chain. One common method involves the use of a Grignard reagent to form the carbon backbone, followed by the introduction of amine groups through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N1,4,4-Tetramethylpentane-1,2-diamine: A similar compound without the dihydrochloride salt form.
Uniqueness
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Properties
Molecular Formula |
C9H24Cl2N2 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2S)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m0../s1 |
InChI Key |
NEUAGQFZPFGVBA-JZGIKJSDSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](CN(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


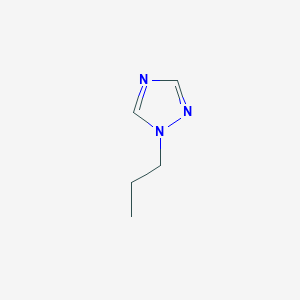
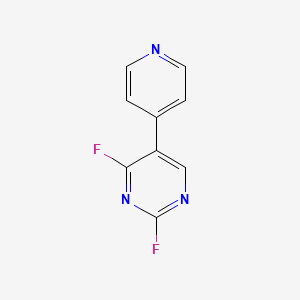
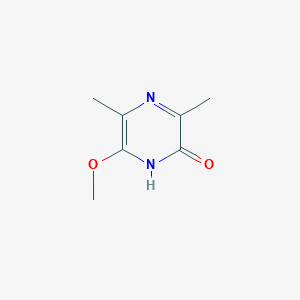
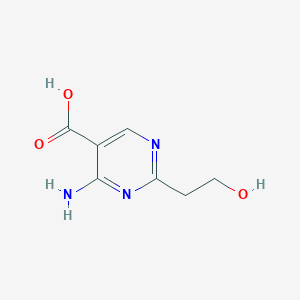
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
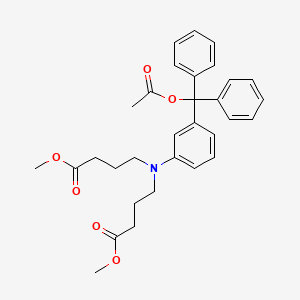

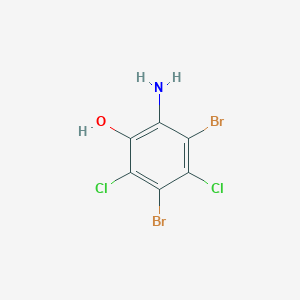
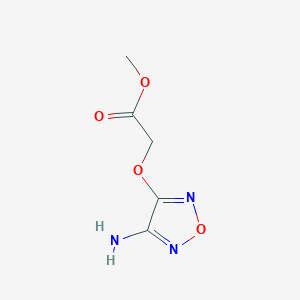
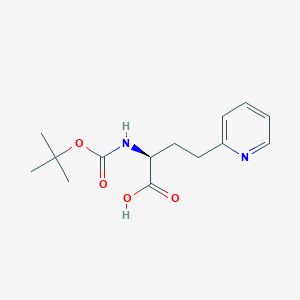
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)


